Kukoamin B

Übersicht

Beschreibung

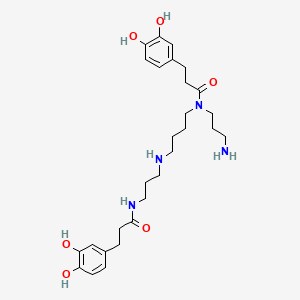

Kukoamin B ist ein natürliches Spermin-Alkaloid, das aus der Wurzelrinde von Lycium chinense isoliert wurde. Es besteht aus zwei Dihydrocaffeoyl-Einheiten und einer Spermin-Einheit . Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten, darunter antioxidative, entzündungshemmende und antidiabetische Eigenschaften, erhebliche Aufmerksamkeit erlangt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die Schutzgruppen-Zwischenprodukte beinhalten. Der Syntheseweg umfasst typischerweise die Reduktion von Cyanogruppen zu Aminogruppen unter Verwendung von Raney-Nickel-Katalyse in Methanol-Ammoniak . Die Zwischenprodukte werden mit verschiedenen Schutzgruppen geschützt, wie z. B. CbzCl, PMBBr, Trt-Cl und BnCl .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion aus der Wurzelrinde von Lycium chinense, gefolgt von Reinigungsprozessen. Der Extraktionsprozess umfasst typischerweise eine Lösungsmittelextraktion, gefolgt von chromatographischen Verfahren zur Isolierung und Reinigung der Verbindung .

Wissenschaftliche Forschungsanwendungen

Kukoamin B hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es wird in Studien zu seinen entzündungshemmenden und zytoprotektiven Wirkungen auf Zellen verwendet.

Medizin: This compound hat sich als vielversprechend bei der Behandlung von Diabetes gezeigt, indem es den Blutzuckerspiegel senkt und systemische Entzündungen reduziert.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene Mechanismen aus:

Antioxidative Aktivität: This compound fängt freie Radikale ab und reduziert oxidativen Stress, indem es Metallionen chelatiert und an Elektronenübertragungs- und Protonenübertragungsreaktionen beteiligt ist.

Entzündungshemmende Aktivität: Es hemmt die Überproduktion von proinflammatorischen Zytokinen, die durch das Immunstimulans CpG-DNA induziert werden, wodurch Entzündungen reduziert werden.

Antidiabetische Aktivität: This compound reguliert nukleäre Transkriptionsfaktoren wie NF-κB und PPAR, um Entzündungen zu reduzieren und den Stoffwechselhaushalt zu fördern.

Wirkmechanismus

Target of Action

Kukoamine B (KB) is a novel sepsis therapeutic drug that primarily targets lipopolysaccharides and CpG DNA . These are potential treatment targets in sepsis, a life-threatening condition caused by the body’s response to an infection .

Mode of Action

KB interacts with its targets, lipopolysaccharides and CpG DNA, to inhibit the over-production of pro-inflammatory cytokines induced by immunostimulatory CpG DNA . This interaction is crucial in managing the inflammatory response in sepsis .

Biochemical Pathways

KB influences several biochemical pathways. It has been found to reduce levels of circulating triglycerides, cholesterol, phosphatidylethanolamine, and increase levels of phosphatidylcholines . KB also increases acylcarnitines and reduces systemic inflammation . Pathway analysis suggests that KB may regulate nuclear transcription factors (e.g., NF-κB and/or PPAR) to reduce inflammation and facilitate a shift toward metabolic and inflammatory homeostasis .

Pharmacokinetics

KB exhibits a non-linear pharmacokinetic profile with a half-life of about 1.61–4.24 hours . It is mainly distributed in plasma . The mean elimination half-life, clearance, and distribution volume of KB were 3.40–4.88 hours, 9.35–13.49 L/h, and 45.74–101.90 L, respectively . The average accumulation ratios of area under the plasma concentration–time curve and maximum plasma concentration were 1.06 and 1.02, respectively .

Result of Action

KB has been found to lower blood glucose without the adverse effects of bodyweight gain and hepatomegaly shown after rosiglitazone treatment . It also reduces systemic inflammation . These results suggest that KB has a significant impact on metabolic and inflammatory homeostasis.

Action Environment

The action of KB can be influenced by various environmental factors. For instance, the pH value can affect the IC50 values of KB in PTIO•-scavenging assays . Moreover, the concentration of KB used can also influence its efficacy. For example, a study found that a higher dose of KB (50 mg/kg/day) was more effective in controlling blood glucose in a diabetic mouse model .

Biochemische Analyse

Biochemical Properties

Kukoamine B interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to inhibit the over-production of pro-inflammatory cytokines induced by immunostimulatory CpG DNA . This suggests that Kukoamine B may interact with enzymes and proteins involved in the inflammatory response .

Cellular Effects

Kukoamine B has been shown to have effects on various types of cells and cellular processes . It can lower blood glucose levels, reduce levels of circulating triglycerides and cholesterol, and increase levels of phosphatidylcholines . It also reduces systemic inflammation, suggesting an impact on cell signaling pathways .

Molecular Mechanism

Kukoamine B exerts its effects at the molecular level through various mechanisms . It has been suggested that Kukoamine B may regulate nuclear transcription factors such as NF-κB and/or PPAR to reduce inflammation and facilitate a shift toward metabolic and inflammatory homeostasis . It can also bind to the primary structure of CpG DNA, thereby interfering with the interaction of CpG DNA with Toll-like receptor 9 (TLR9) and the immunostimulatory effect .

Temporal Effects in Laboratory Settings

In a study conducted over 9 weeks, Kukoamine B was found to lower blood glucose levels without the adverse effects of bodyweight gain and hepatomegaly . This suggests that Kukoamine B has long-term effects on cellular function and is stable over time .

Dosage Effects in Animal Models

In animal models, Kukoamine B has been administered at doses ranging from 0.06 mg/kg to 0.24 mg/kg . The effects of Kukoamine B varied with different dosages, with no reported toxic or adverse effects at high doses .

Metabolic Pathways

Kukoamine B is involved in various metabolic pathways . It has been found to reduce levels of circulating triglycerides and cholesterol, and increase levels of phosphatidylcholines and acylcarnitines . This suggests that Kukoamine B interacts with enzymes or cofactors involved in lipid metabolism .

Transport and Distribution

Its ability to influence levels of various metabolites suggests that it may interact with transporters or binding proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Kukoamine B can be synthesized through a series of chemical reactions involving protective intermediates. The synthetic route typically involves the reduction of cyano groups to amino groups using raney nickel catalysis in methanol ammonia . The intermediate compounds are protected using various protective groups such as CbzCl, PMBBr, Trt-Cl, and BnCl .

Industrial Production Methods

Industrial production of Kukoamine B involves the extraction from the root bark of Lycium chinense followed by purification processes. The extraction process typically involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kukoamin B durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Reduktion von Cyanogruppen zu Aminogruppen ist ein wichtiger Schritt bei der Synthese von this compound.

Chelatbildung: This compound kann Metallionen chelatisieren, was zu seiner antioxidativen Aktivität beiträgt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien umfassen Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Raney-Nickel-Katalyse in Methanol-Ammoniak wird häufig für die Reduktion von Cyanogruppen verwendet.

Chelatbildung: Metallionen wie Fe²⁺ werden häufig in Chelatbildungsreaktionen verwendet.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Zwischenprodukte und das Endprodukt this compound, das erhebliche biologische Aktivitäten aufweist .

Vergleich Mit ähnlichen Verbindungen

Kukoamin B wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Kukoamin A, das ebenfalls ein phenolischer Polyamin ist. Obwohl beide Verbindungen antioxidative und zytoprotektive Wirkungen aufweisen, wurde festgestellt, dass this compound in diesen Pfaden höhere Potentiale besitzt, was es in Bezug auf den Zytoschutz Kukoamin A überlegen macht . Andere ähnliche Verbindungen sind Kukoamin C und Kukoamin D, die strukturelle Ähnlichkeiten aufweisen, sich aber in ihren biologischen Aktivitäten unterscheiden .

Schlussfolgerung

This compound ist eine vielseitige Verbindung mit erheblichem Potenzial für verschiedene wissenschaftliche und industrielle Anwendungen. Seine einzigartige chemische Struktur und seine vielfältigen biologischen Aktivitäten machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.

Eigenschaften

IUPAC Name |

N-[3-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O6/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRAOCFRRTWUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164991-67-7 | |

| Record name | Kukoamine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164991677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KUKOAMINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZE94LC57W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

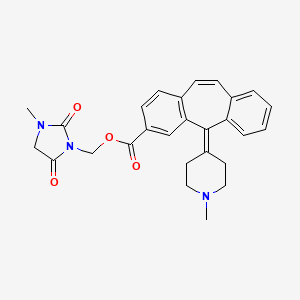

Feasible Synthetic Routes

Q1: How does Kukoamine B interact with lipopolysaccharide (LPS)?

A1: Kukoamine B exhibits a potent affinity for LPS and can directly bind to it. [, , , ] This binding interferes with LPS's ability to interact with Toll-like receptor 4 (TLR4), a key receptor involved in the inflammatory response to LPS. [, ]

Q2: What are the downstream effects of Kukoamine B binding to LPS?

A2: By inhibiting the LPS/TLR4 signaling pathway, Kukoamine B effectively reduces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [, , ] This, in turn, helps to mitigate inflammation and protect organ function in sepsis models. [, , ]

Q3: Does Kukoamine B interact with other targets besides LPS?

A3: Yes, research indicates that Kukoamine B can also bind to CpG DNA, another immunostimulatory molecule. [] This interaction interferes with CpG DNA's binding to Toll-like receptor 9 (TLR9), further contributing to its anti-inflammatory effects. [] Additionally, Kukoamine B has been shown to interact with the asialoglycoprotein receptor (ASGPR) in hepatocytes, promoting LPS uptake and clearance. []

Q4: How does Kukoamine B affect osteoblast and osteoclast activity?

A4: Studies have shown that Kukoamine B promotes osteoblast differentiation and mineralized nodule formation in MC3T3-E1 cells, indicating a potential role in bone formation. [] Additionally, while it shows inhibitory effects on osteoclast differentiation in isolated cultures, it does not appear to significantly affect osteoclast differentiation in co-culture systems with osteoblasts. []

Q5: What is the molecular formula and weight of Kukoamine B?

A5: The molecular formula of Kukoamine B is C32H42N6O4, and its molecular weight is 574.7 g/mol. []

Q6: Is there information available regarding the material compatibility and stability of Kukoamine B under various conditions?

A6: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of Kukoamine B. There is limited information available regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

Q7: Does Kukoamine B exhibit any catalytic properties?

A7: The provided research papers do not indicate any catalytic properties associated with Kukoamine B. Its primary mechanisms of action revolve around binding and inhibiting specific targets involved in inflammation and other biological processes.

Q8: Have any computational chemistry studies been conducted on Kukoamine B?

A8: Yes, molecular docking studies have been utilized to investigate the interactions of Kukoamine B with its targets. For instance, docking simulations have provided insights into Kukoamine B's binding mode with CpG DNA, ASGPR, and LPS. [, , ]

Q9: How do structural modifications of Kukoamine B affect its activity?

A9: The research papers provided do not delve into detailed structure-activity relationship studies for Kukoamine B. Further research is needed to understand the impact of specific structural modifications on its activity, potency, and selectivity.

Q10: Does Kukoamine B's pharmacokinetic profile differ between healthy individuals and sepsis patients?

A10: A population pharmacokinetic (PopPK) model of Kukoamine B was developed specifically in sepsis patients to assess the suitability of body weight or fixed dosing regimens. [] This suggests potential differences in the pharmacokinetic behavior of Kukoamine B between healthy individuals and sepsis patients.

Q11: What in vitro models have been used to study the effects of Kukoamine B?

A11: Various in vitro models have been utilized, including: * Antioxidant assays: DPPH• scavenging, •O2− scavenging, •OH scavenging, Cu2+ reducing, and Fe2+ chelating assays. [] * Cell lines: * Human keratinocyte cell line (HaCaT) to investigate its protective effects against trans-2-nonenal-induced cell damage. [] * Bone marrow-derived mesenchymal stem cells (bmMSCs) to assess its protective effects against Fenton-induced damage. [] * Mouse osteoblastic cell line (MC3T3-E1) to study its effects on osteoblast differentiation and mineralization. [] * Mouse primary-cultured monocytes to evaluate its effects on osteoclast differentiation. [] * HepG2 cells to investigate its role in LPS uptake. []

Q12: What in vivo models have been used to study the effects of Kukoamine B?

A12: The following in vivo models have been employed: * LPS-induced septic mice: To investigate its anti-inflammatory and organ-protective effects in sepsis. [, , ] * Ovariectomized (OVX) mice: To evaluate its anti-osteoporotic effects and impact on bone mineral density. [] * High-fat/high-fructose (HFDFr)-fed rats: To assess its therapeutic effects on insulin resistance, obesity, and metabolic disorders. []

Q13: Have any clinical trials been conducted on Kukoamine B?

A13: Yes, a randomized phase IIa clinical trial investigated the safety, tolerability, pharmacokinetics, and efficacy of Kukoamine B in patients with sepsis. [] Another study used data from a phase IIa clinical trial to develop an exposure-response model for optimizing dosing selection for a phase IIb clinical trial. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)

![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)

![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)

![[(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673805.png)